molecular formula C17H13NO3 B8030997 2-(Benzyloxy)-6-nitronaphthalene

2-(Benzyloxy)-6-nitronaphthalene

Cat. No.: B8030997
M. Wt: 279.29 g/mol
InChI Key: HRRQUQNHQBJJTO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a benzyloxy group at the second position and a nitro group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-nitronaphthalene typically involves the nitration of 2-(Benzyloxy)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of 2-(Benzyloxy)-6-aminonaphthalene.

    Substitution: Formation of meta-substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-6-nitronaphthalene has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its derivatives for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-nitronaphthalene depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the benzyloxy group can undergo various transformations, influencing the compound’s overall reactivity. The molecular targets and pathways involved would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-naphthalene
  • 6-Nitronaphthalene
  • 2-(Benzyloxy)-6-aminonaphthalene

Comparison: 2-(Benzyloxy)-6-nitronaphthalene is unique due to the presence of both benzyloxy and nitro groups on the naphthalene ring

Properties

IUPAC Name

2-nitro-6-phenylmethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQUQNHQBJJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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